阿托莫西汀 EP 杂质 A 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, also known as N-Methyl-PPPA, is a compound with the molecular formula C16H20ClNO . It is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly from diphenhydramine in the early 1970s while in search of new antidepressants . It is closely related structurally to fluoxetine, atomoxetine, and nisoxetine .

Molecular Structure Analysis

The molecular structure of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride can be represented by the InChI stringInChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H . The compound has a molecular weight of 277.79 g/mol . The compound’s structure includes a phenyl group, a phenoxy group, and a propylamine group . Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.79 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 277.1233420 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a heavy atom count of 19 .科学研究应用

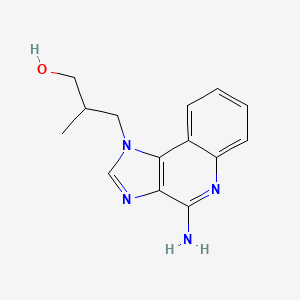

药物产品开发

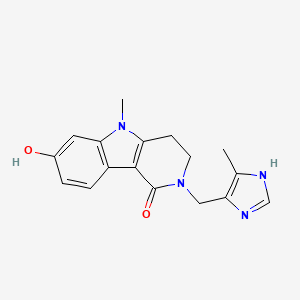

阿托莫西汀 EP 杂质 A 盐酸盐用于药物产品的开发。 它作为一种参考标准,用于在阿托莫西汀的合成过程中识别杂质,阿托莫西汀是一种用于治疗注意力缺陷多动障碍 (ADHD) 的抗抑郁药物 {svg_1}.

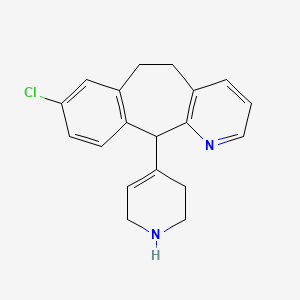

质量控制 (QC)

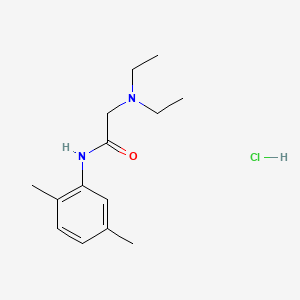

在质量控制领域,这种化合物用于确保药物产品的纯度和一致性。 它有助于识别未知杂质并评估它们对最终产品的影响 {svg_2}.

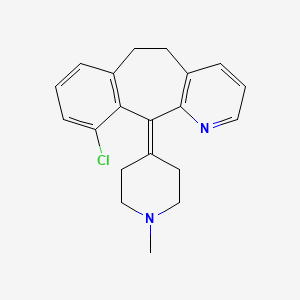

方法验证

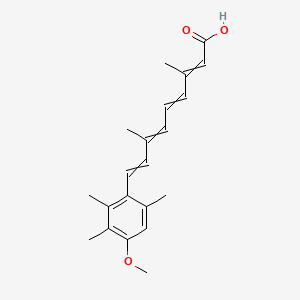

这种化合物也用于方法验证过程。 它有助于确定用于测试的分析方法是否适合其预期目的 {svg_3}.

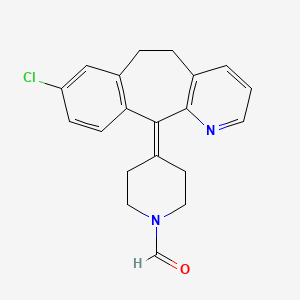

稳定性研究

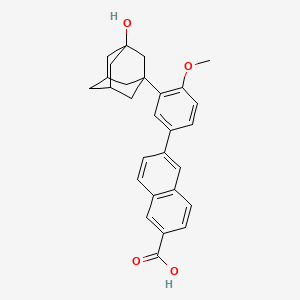

稳定性研究对于了解温度和湿度等各种因素如何影响药物随时间的效力至关重要。 阿托莫西汀 EP 杂质 A 盐酸盐用于这些研究,以监测任何降解产物 {svg_4}.

遗传毒性评估

遗传毒性潜力的评估是另一个重要的应用。 这种化合物有助于评估物质是否具有会导致基因突变的特性 {svg_5}.

法规申报

阿托莫西汀 EP 杂质 A 盐酸盐用于法规申报,例如简要新药申请 (ANDA) 和药物主文件 (DMF)。 它提供了新药审批流程所需的必要数据 {svg_6}.

作用机制

Target of Action

The primary target of Atomoxetine EP Impurity A HCl, also known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine into presynaptic neurons, thus playing a crucial role in regulating concentrations of this neurotransmitter in the synaptic cleft .

Mode of Action

Atomoxetine EP Impurity A HCl acts as a norepinephrine uptake blocker . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced signaling between neurons, which can result in changes in mood and behavior .

Biochemical Pathways

The increased norepinephrine levels in the synaptic cleft can affect various biochemical pathways. One of the key pathways influenced by norepinephrine is the adrenergic signaling pathway . Enhanced norepinephrine signaling can lead to increased activation of adrenergic receptors, which can have various downstream effects depending on the specific receptor subtype and the cell type in which it is expressed .

Pharmacokinetics

Atomoxetine, the parent compound, is known to be primarily cleared from the body via oxidative metabolism, with the metabolites subsequently eliminated in the urine

Result of Action

The increased norepinephrine levels resulting from the action of Atomoxetine EP Impurity A HCl can lead to a variety of molecular and cellular effects. These can include increased alertness and attention, as well as potential improvements in mood . The specific effects can vary depending on individual factors such as the person’s baseline norepinephrine levels and their specific genetic makeup .

生化分析

Biochemical Properties

It is known that Atomoxetine, the parent compound, interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine

Cellular Effects

Given its structural similarity to Atomoxetine, it may influence cell function by modulating norepinephrine levels, potentially impacting cell signaling pathways and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

As an impurity of Atomoxetine, it may share some of Atomoxetine’s mechanisms, such as binding to and inhibiting the norepinephrine transporter

Metabolic Pathways

Given its structural similarity to Atomoxetine, it may be metabolized by similar enzymes and pathways

属性

IUPAC Name |

N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKKVGMPUCUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873310-33-9 |

Source

|

| Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/no-structure.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)